3-(5-Chlorothien-2-yl)benzoic acid

Overview

Description

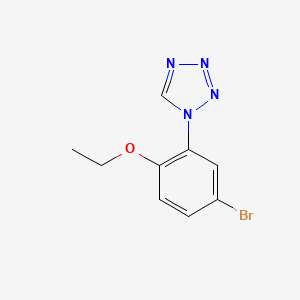

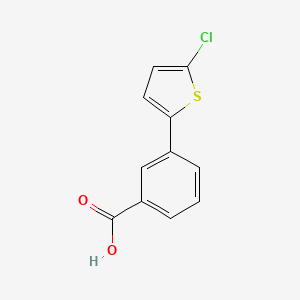

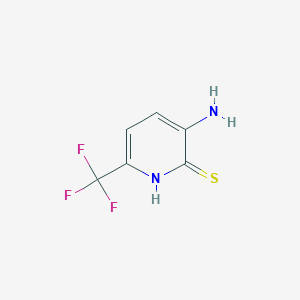

3-(5-Chlorothien-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.693 . It belongs to the category of carboxylic acids .

Molecular Structure Analysis

The molecular structure of 3-(5-Chlorothien-2-yl)benzoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Chemical Synthesis

3-(5-Chlorothien-2-yl)benzoic acid: is a valuable building block in chemical synthesis. It can be used to synthesize various heterocyclic compounds that are prevalent in many pharmaceuticals . Its carboxylic acid group allows for reactions such as amide formation, esterification, and amidation, which are fundamental in creating a diverse range of chemical entities for further pharmacological testing.

Pharmacology

In pharmacology, 3-(5-Chlorothien-2-yl)benzoic acid serves as a precursor for the synthesis of molecules with potential therapeutic effects. It’s particularly useful in the development of novel anti-inflammatory and analgesic agents due to its structural similarity to known bioactive molecules .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors. The thiophene ring in 3-(5-Chlorothien-2-yl)benzoic acid is a common motif in conductive polymers, which are used in creating flexible electronic devices .

Biochemistry

In biochemistry, 3-(5-Chlorothien-2-yl)benzoic acid can be used to study enzyme-substrate interactions. It can act as a substrate or inhibitor for enzymes that process carboxylic acids, providing insights into enzyme mechanisms and aiding in the design of enzyme-based sensors .

Environmental Science

The environmental impact of 3-(5-Chlorothien-2-yl)benzoic acid and its derivatives can be studied in terms of biodegradability and toxicity. Understanding its breakdown products and their effects on ecosystems is crucial for assessing the environmental safety of chemicals derived from it .

Analytical Chemistry

In analytical chemistry, 3-(5-Chlorothien-2-yl)benzoic acid can be used as a standard or reagent in chromatographic methods to quantify similar compounds in mixtures. Its unique UV/Vis absorption properties make it suitable for spectrophotometric analysis as well .

Industrial Applications

While not directly used in industrial processes, 3-(5-Chlorothien-2-yl)benzoic acid can be involved in the research and development of industrial catalysts, particularly those that facilitate reactions involving carboxylic acids. Its stability under various conditions makes it an ideal candidate for such studies .

Research and Development

Lastly, 3-(5-Chlorothien-2-yl)benzoic acid is extensively used in academic and industrial research settings as a reagent to develop new synthetic methodologies. Its reactivity profile helps in exploring novel chemical reactions that could be applied in various scientific fields .

Safety and Hazards

While specific safety data for 3-(5-Chlorothien-2-yl)benzoic acid is not available, it’s important to handle all chemical substances with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2S/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMOFFGOSHROSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)

![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)

![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)